Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This compound is characterized by the presence of ethyl ester and two methyl groups attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 2,3-butanedione in the presence of ammonium acetate. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield pyrrole-2-carboxylate esters with different substituents.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrrole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. Its effects are mediated through binding to active sites or allosteric sites, leading to changes in the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: A precursor for synthesizing hydrazones and other derivatives.
Ethyl 3,5-dimethyl-4-(5-oxo-1,3-oxathiolan-2-yl)-1H-pyrrole-2-carboxylate: Formed through reactions with thioglycolic acid.
Uniqueness
Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Biological Activity
Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
This compound is characterized by its pyrrole ring structure, which is known for its ability to participate in various chemical reactions. The compound has the following properties:
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dimethylpyrrole with ethyl chloroformate under basic conditions. This method allows for the introduction of the ethoxycarbonyl group at the 2-position of the pyrrole ring, which is crucial for its biological activity .
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrrole derivatives, including this compound. For instance, work conducted on similar compounds has shown promising results in inhibiting cancer cell proliferation. Notably, derivatives with structural similarities exhibited IC50 values ranging from 0.065 to 9.4 µmol/L against various carcinoma cell lines such as A-431 and MDA-MB-468 .
Compound | Cell Line | IC50 (µmol/L) |
---|---|---|
This compound | A-549 | TBD |
Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | MDA-MB-468 | 0.065 - 9.4 |
Antiviral and Antibacterial Properties
Pyrrole derivatives have also been investigated for their antiviral and antibacterial properties. Research indicates that certain pyrrole compounds exhibit significant activity against viral infections such as herpes simplex virus (HSV) and bacterial strains including Staphylococcus aureus and Escherichia coli . The introduction of specific functional groups in the pyrrole structure has been shown to enhance these activities.
Case Studies
- Antitumor Evaluation : A study synthesized a series of pyrrole derivatives and evaluated their antitumor activity against human carcinoma cell lines. This compound was among those tested, with results indicating a moderate inhibitory effect on cell proliferation .
- Antiviral Activity : In a screening for antiviral agents, several pyrrole derivatives were found to inhibit HSV replication effectively. Compounds structurally related to this compound demonstrated promising results in reducing viral titers in infected cell cultures .
- Antibacterial Efficacy : A recent investigation into pyrrolyl benzamide derivatives revealed that compounds related to this compound exhibited MIC values as low as 3.125 µg/mL against Staphylococcus aureus . This suggests potential for development into effective antibacterial agents.
Properties
IUPAC Name |
ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-4-12-9(11)8-5-6(2)7(3)10-8/h5,10H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUXFNQDUIJYPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176411 | |
Record name | 1H-Pyrrole-2-carboxylic acid, 4,5-dimethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2199-45-3 | |
Record name | 1H-Pyrrole-2-carboxylic acid, 4,5-dimethyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrrole-2-carboxylic acid, 4,5-dimethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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